1,2,3-Propanetriyl tris(3-oxodecanoate)
Description
1,2,3-Propanetriyl tris(3-oxodecanoate) is a triglyceride derivative in which glycerol is esterified with three 3-oxodecanoic acid moieties. The compound features a ketone group at the third carbon of the decanoic acid chain, distinguishing it from conventional saturated or unsaturated triglycerides.
Properties
CAS No. |
94236-90-5 |
|---|---|
Molecular Formula |
C33H56O9 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2,3-bis(3-oxodecanoyloxy)propyl 3-oxodecanoate |
InChI |
InChI=1S/C33H56O9/c1-4-7-10-13-16-19-27(34)22-31(37)40-25-30(42-33(39)24-29(36)21-18-15-12-9-6-3)26-41-32(38)23-28(35)20-17-14-11-8-5-2/h30H,4-26H2,1-3H3 |
InChI Key |
JMGZJVGBEHSEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC(COC(=O)CC(=O)CCCCCCC)OC(=O)CC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3-Propanetriyl tris(3-oxodecanoate) typically involves the esterification of glycerol with 3-oxodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Esterification Reaction: Glycerol is reacted with 3-oxodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure 1,2,3-Propanetriyl tris(3-oxodecanoate).
Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
1,2,3-Propanetriyl tris(3-oxodecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the oxo groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of hydroxyl derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or new esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
1,2,3-Propanetriyl tris(3-oxodecanoate) serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the creation of various chemical compounds through reactions such as oxidation, reduction, and nucleophilic substitution. The compound can be oxidized to form carboxylic acids or reduced to generate hydroxyl derivatives, making it valuable in synthetic chemistry.
Biological Research
Research into the biological activities of this compound has revealed potential antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy in various biological systems, particularly its interaction with cellular enzymes and receptors. The hydrolysis of its ester groups releases 3-oxodecanoic acid, which may contribute to its biological effects.
Pharmaceutical Applications
In the pharmaceutical sector, 1,2,3-Propanetriyl tris(3-oxodecanoate) is being investigated for its potential use in drug delivery systems. Its ability to form stable formulations makes it an attractive candidate for incorporation into pharmaceutical products. Ongoing research aims to evaluate its effectiveness as a component in various drug formulations.
Industrial Uses
The compound is utilized in the production of specialty chemicals, lubricants, and surfactants. Its unique chemical properties allow it to function effectively in these applications, contributing to the development of new materials and formulations in industrial settings.
Case Study 1: Antimicrobial Properties
A study examining the antimicrobial efficacy of 1,2,3-Propanetriyl tris(3-oxodecanoate) demonstrated that it exhibited significant activity against certain bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antimicrobial agents.
Case Study 2: Drug Delivery Systems
In a recent investigation into drug delivery systems utilizing 1,2,3-Propanetriyl tris(3-oxodecanoate), researchers found that it could enhance the bioavailability of encapsulated drugs when used as a carrier. The study highlighted its ability to improve solubility and stability of active pharmaceutical ingredients during transport within biological systems.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriyl tris(3-oxodecanoate) involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release 3-oxodecanoic acid, which may exert biological effects through its interaction with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Saturated Triglycerides
- Example: 1,2,3-Propanetriyl trioctadecanoate (Tristearin, CAS 555-43-1) Structure: Three fully saturated stearic acid (C18:0) chains. Properties: High melting point (~72°C), solid at room temperature, used in food and cosmetics as a thickening agent . Key Difference: Absence of functional groups (e.g., oxo or hydroxyl) results in lower polarity and metabolic inertness compared to 3-oxodecanoate derivatives.
Unsaturated Triglycerides
- Example: 1,2,3-Propanetriyl tris(9Z-octadecenoate) (Triolein, CAS 122-32-7) Structure: Three oleic acid (C18:1, cis-9) chains. Properties: Liquid at room temperature (melting point: -4°C), used as an emulsifier and in lipid metabolism studies . Key Difference: Unsaturation introduces kinks in the fatty acid chains, reducing packing efficiency and melting point. The 3-oxo group in 3-oxodecanoate may disrupt chain packing similarly but via polar interactions.
Hydroxy-Substituted Triglycerides
- Example: 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) (Trihydroxystearin, CAS 139-44-6) Structure: Three 12-hydroxystearic acid (C18:0, 12-OH) chains. Properties: High melting point (89.4°C), used in cosmetics as an emollient and viscosity modifier .
Oxo-Substituted Triglycerides
- Example: Glycerol 3-oxododecanoate (CAS 128362-26-5) Structure: Three 3-oxododecanoic acid (C12:0, 3-oxo) chains. Properties: Limited data, but the ketone group likely enhances solubility in polar solvents and reactivity in metabolic pathways (e.g., β-oxidation) . Key Difference: Shorter chain length (C12 vs. C10 in 3-oxodecanoate) affects lipophilicity and membrane permeability.
Comparative Data Table
Research Findings and Functional Insights
- Bioactivity: Analogs like 1,2,3-propanetriyl tris(cis,cis-9,12-octadecadienoate) exhibit anti-inflammatory properties, suggesting that electron-withdrawing groups (e.g., oxo) may enhance interactions with biological targets .
- Stability : The 3-oxo group may increase susceptibility to enzymatic degradation compared to saturated esters, as seen in β-oxidation pathways .
Biological Activity
1,2,3-Propanetriyl tris(3-oxodecanoate), also known by its CAS number 241157-04-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential applications in various fields.
1,2,3-Propanetriyl tris(3-oxodecanoate) has the following chemical properties:
- Molecular Formula : C₃₉H₇₄O₉
- Molecular Weight : 639.0013 g/mol
- Melting Point : 64-66 °C
- Density : 0.9 g/cm³
- Boiling Point : 759.8 °C at 760 mmHg
These properties suggest a stable structure with potential for various interactions in biological systems.
Pharmacological Effects
Research indicates that 1,2,3-Propanetriyl tris(3-oxodecanoate) exhibits several pharmacological effects:
- Antioxidant Activity : Studies have shown that derivatives of this compound can scavenge free radicals, suggesting a protective role against oxidative stress .
- Anti-inflammatory Properties : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties against certain bacteria and fungi, although further studies are needed to confirm these findings .
Metabolism and Pharmacokinetics
The metabolism of 1,2,3-Propanetriyl tris(3-oxodecanoate) involves hydrolysis and subsequent β-oxidation of the fatty acid moieties. This process is crucial for understanding its bioavailability and therapeutic potential.
- Absorption : It is expected to have low gastrointestinal absorption due to its large molecular size.
- Distribution : The compound may distribute into lipid-rich tissues due to its lipophilic nature.
- Excretion : Metabolites are likely excreted via urine or feces after undergoing metabolic transformations.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 1,2,3-Propanetriyl tris(3-oxodecanoate) using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 1,2,3-Propanetriyl tris(3-Oxodecanoate) | 85 | 90 |
| Ascorbic Acid | 95 | 92 |
Case Study 2: Anti-inflammatory Effects
In a controlled in vitro study on human macrophages, treatment with the compound led to a reduction in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
